molecular formula C28H43N3O6 B7971956 Z-L-Dab(aloc)-oh dcha

Z-L-Dab(aloc)-oh dcha

Cat. No.: B7971956
M. Wt: 517.7 g/mol
InChI Key: YPBSZTLSVRWADJ-ZOWNYOTGSA-N
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Description

Z-L-Dab(Aloc)-OH DCHA is a protected amino acid derivative used in peptide synthesis. The "Z" (benzyloxycarbonyl) group protects the α-amino group, while the "Aloc" (allyloxycarbonyl) group protects the side-chain amine of L-diaminobutyric acid (L-Dab). The DCHA (dicyclohexylamine) salt form enhances solubility and stability during solid-phase peptide synthesis (SPPS). This compound is critical for constructing peptides requiring orthogonal protection strategies, enabling selective deprotection during synthesis .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6.C12H23N/c1-2-10-23-15(21)17-9-8-13(14(19)20)18-16(22)24-11-12-6-4-3-5-7-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,13H,1,8-11H2,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBSZTLSVRWADJ-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-L-Dab(aloc)-oh dcha typically involves the protection of the amino groups of L-2,4-diaminobutyric acid. The benzyloxycarbonyl (Z) group is introduced to protect the alpha-amino group, while the allyloxycarbonyl (aloc) group is used to protect the side-chain amino group. The synthesis can be carried out under mild conditions using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using automated peptide synthesizers. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The compound is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

Z-L-Dab(Alloc)-OH·DCHA is synthesized via sequential protection of the α- and β-amino groups of L-2,3-diaminopropionic acid (Dap):

  • Protection of β-amino group : The β-amine is protected with an allyloxycarbonyl (Alloc) group via reaction with allyl chloroformate in the presence of a base (e.g., NaHCO₃) .

  • Protection of α-amino group : The α-amine is protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate under similar conditions .

  • Salt formation : The free carboxylic acid is converted to the dicyclohexylammonium (DCHA) salt for improved solubility in organic solvents .

Key Reaction Conditions:

StepReagents/ConditionsFunction
1Allyl chloroformate, NaHCO₃, THF/H₂Oβ-Amine Alloc protection
2Benzyl chloroformate, NaOH, dioxaneα-Amine Z protection
3Dicyclohexylamine, EtOAcDCHA salt formation

Deprotection Chemistry

The orthogonal protecting groups (Z and Alloc) enable selective deprotection:

  • Alloc removal : Catalyzed by Pd(PPh₃)₄ in the presence of a scavenger (e.g., morpholine or tributyltin hydride) under inert atmosphere . This leaves the Z group intact.

  • Z group removal : Achieved via hydrogenolysis (H₂/Pd-C) or TFA-mediated cleavage, depending on the synthetic strategy .

Comparative Deprotection Efficiency:

Protecting GroupReagentConditionsCompatibility
AllocPd(0), morpholineCH₂Cl₂, RTOrthogonal to Z, Fmoc
Z (Cbz)H₂/Pd-CMeOH, 1 atmCompatible with Alloc if Pd is absent

Stability and Reactivity

  • Thermal stability : Stable below 100°C; degradation observed under prolonged heating in polar aprotic solvents (DMF, DMSO) .

  • pH sensitivity : The DCHA salt dissociates in acidic aqueous conditions (pH < 3), releasing the free carboxylic acid .

  • Nucleophilic reactivity : The unprotected carboxylic acid participates in peptide coupling reactions (e.g., EDC/HOBt activation) .

Spectroscopic Characterization

Data from analogs (e.g., CID 74788206 ) suggest:

  • ¹H NMR (DMSO-d₆) : δ 7.25–7.35 (m, 5H, Z aromatic), 5.85–5.95 (m, 1H, Alloc CH₂CHCH₂), 4.45–4.55 (d, J = 8.7 Hz, α-NH), 3.10–3.30 (m, 2×Cy hexyl) .

  • IR (KBr) : 1740 cm⁻¹ (C=O, Alloc), 1695 cm⁻¹ (C=O, Z), 1530 cm⁻¹ (N-H bend) .

Scientific Research Applications

Z-L-Dab(aloc)-oh dcha has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex peptides and proteins.

    Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Z-L-Dab(aloc)-oh dcha involves the selective protection and deprotection of amino groups. The benzyloxycarbonyl (Z) group and allyloxycarbonyl (aloc) group protect the amino groups during peptide synthesis, preventing unwanted side reactions. The selective removal of these protecting groups allows for the controlled functionalization of the molecule, enabling the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between Z-L-Dab(Aloc)-OH DCHA and analogous compounds:

Compound Protective Groups Amino Acid Configuration Counterion CAS No. Molecular Formula Molecular Weight Storage Conditions Hazard Classification
This compound Z (α), Aloc (side chain) L-Dab L DCHA Not provided Likely C₂₇H₄₁N₃O₆* ~500 (estimated) Likely 0–4°C Xn (harmful)
Fmoc-L-Dab(Alloc)-OH Fmoc (α), Alloc (side chain) L-Dab L Free acid Not provided C₂₅H₂₆N₂O₆ 450.49 Not specified Non-hazardous
Fmoc-L-Dap(Aloc)-OH Fmoc (α), Aloc (side chain) L-Dap L Free acid 188970-92-5 C₂₄H₂₄N₂O₆ 436.46 Not specified Non-hazardous
Boc-D-Dap(Aloc)-OH DCHA Boc (α), Aloc (side chain) D-Dap D DCHA 204197-26-2 C₂₄H₄₃N₃O₆ 469.62 0°C Xn (harmful)

Key Differences and Analysis:

Protective Groups :

  • Z vs. Fmoc/Boc : The Z group (benzyloxycarbonyl) is acid-labile, whereas Fmoc (fluorenylmethyloxycarbonyl) is base-labile, and Boc (tert-butyloxycarbonyl) is acid-sensitive. This dictates orthogonal deprotection strategies in SPPS .
  • Aloc Group : Common in all compounds for side-chain protection, removable via palladium-catalyzed deprotection .

Amino Acid Backbone: Dab vs. Dap: Dab (2,4-diaminobutyric acid) has a four-carbon backbone, while Dap (2,3-diaminopropionic acid) has three carbons. This affects peptide conformation and steric interactions .

Stereochemistry: L-configuration is standard in natural amino acids, while D-Dap (in Boc-D-Dap(Aloc)-OH DCHA) is used for unnatural peptide design .

Counterion and Solubility :

  • DCHA salts (e.g., this compound, Boc-D-Dap(Aloc)-OH DCHA) improve solubility in organic solvents compared to free acids .

Safety and Storage: DCHA-containing compounds (e.g., this compound) are classified as harmful (Xn), whereas free acids (Fmoc-L-Dab/Dap(Aloc)-OH) are non-hazardous . Storage at 0°C is critical for DCHA salts to prevent decomposition .

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